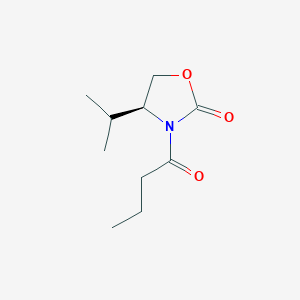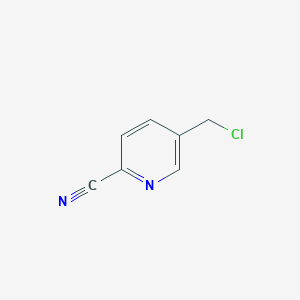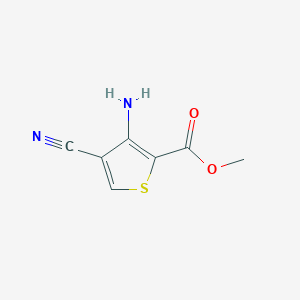![molecular formula C24H29N7O5S B025864 methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate CAS No. 110800-95-8](/img/structure/B25864.png)
methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is a synthetic compound with the molecular formula C24H29N7O5S and a molecular weight of 527.6 g/mol This compound is a derivative of tryptophan and arginine, featuring a nitrophenylsulfenyl group attached to the tryptophan moiety
Métodos De Preparación
The synthesis of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester involves multiple steps, starting with the protection of the amino and carboxyl groups of tryptophan and arginine. The nitrophenylsulfenyl group is then introduced to the tryptophan moiety through a nucleophilic substitution reaction. The final step involves the esterification of the carboxyl group to form the methyl ester .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenylsulfenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfenyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification. The arginine and tryptophan moieties may also interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can be compared with other similar compounds, such as:
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan isopropyl ester: Similar structure but with an isopropyl ester group.
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan benzyl ester: Similar structure but with a benzyl ester group.
The uniqueness of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester lies in its specific ester group, which can influence its reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
110800-95-8 |
|---|---|
Fórmula molecular |
C24H29N7O5S |
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C24H29N7O5S/c1-36-23(33)18(29-22(32)17(25)8-6-12-28-24(26)27)13-15-14-30(19-9-3-2-7-16(15)19)37-21-11-5-4-10-20(21)31(34)35/h2-5,7,9-11,14,17-18H,6,8,12-13,25H2,1H3,(H,29,32)(H4,26,27,28)/t17-,18-/m0/s1 |
Clave InChI |
GQZQAJBNKMLYQV-ROUUACIJSA-N |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
SMILES isomérico |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
Sinónimos |
H-Arg-Trp(Nps)-OMe H-arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)








